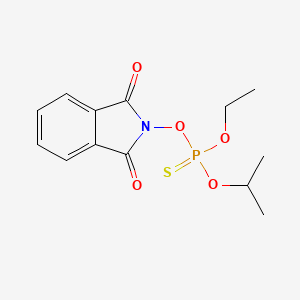
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate typically involves the reaction of phthalic anhydride with appropriate alcohols and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the phosphorothioate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted phosphorothioate derivatives .
科学研究应用
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
相似化合物的比较
Similar Compounds
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate is unique due to its specific phosphorothioate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
3733-84-4 |
|---|---|
分子式 |
C13H16NO5PS |
分子量 |
329.31 g/mol |
IUPAC 名称 |
2-[ethoxy(propan-2-yloxy)phosphinothioyl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO5PS/c1-4-17-20(21,18-9(2)3)19-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-9H,4H2,1-3H3 |
InChI 键 |
IXLQATCUQZJKGG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OC(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


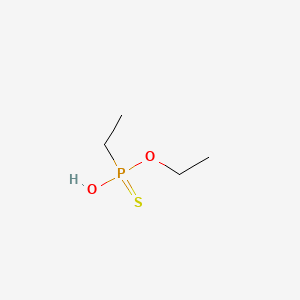

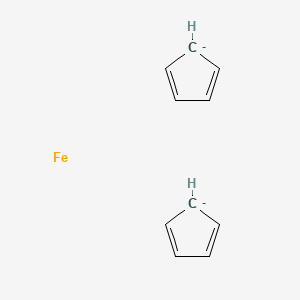
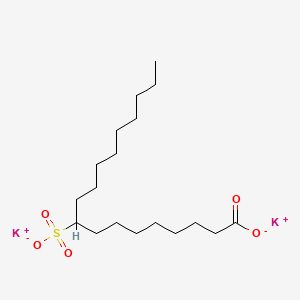
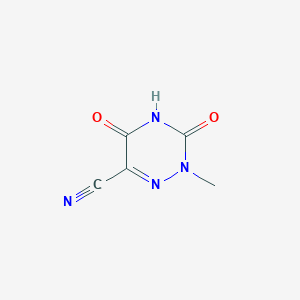
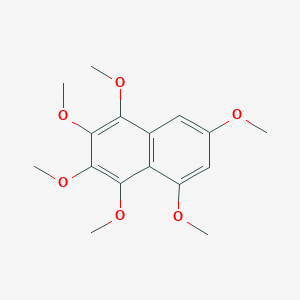

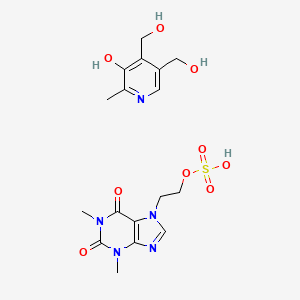

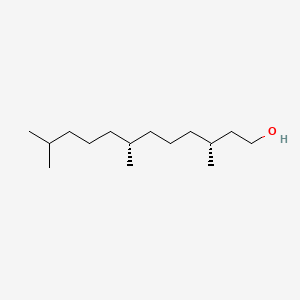
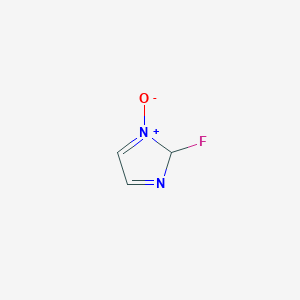
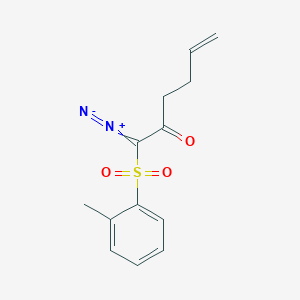

![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
